PD173956 (CAS: 305820-76-2) is a highly potent, cell-permeable pyrido[2,3-d]pyrimidine derivative recognized primarily as a dual inhibitor of Bcr-Abl and Src family tyrosine kinases. In procurement contexts, it is highly valued not just for its low-nanomolar target affinity, but for its structural utility as a benchmark compound in overcoming imatinib resistance and its robust solubility profile in standard assay solvents. By simultaneously targeting overlapping kinase networks, PD173956 serves as a critical pharmacological tool for complex cellular models, high-throughput screening assay validation, and as a versatile precursor for the synthesis of advanced fluorescent kinase probes[1].
Generic substitution of PD173956 with first-generation Bcr-Abl inhibitors, such as imatinib, frequently fails in advanced disease models because imatinib lacks efficacy against Src family kinases and is vulnerable to kinase domain mutations [1]. Conversely, substituting it with highly selective Src inhibitors like PP2 is inadequate in systems where both Abl and Src pathways drive the phenotype, leading to incomplete signaling blockade. Furthermore, utilizing unverified generic analogs or crude pyrido-pyrimidine mixtures compromises reproducibility in automated high-throughput assays, where PD173956’s specific binding kinetics and established tolerance to high DMSO concentrations are required for reliable baseline calibration [2].
In Bcr-Abl-dependent cell growth assays (e.g., R10(-) cells), PD173956 demonstrates exceptional potency with an IC50 of approximately 1.0 to 2.5 nM, compared to ~35 nM for the standard baseline inhibitor imatinib. This >10-fold increase in potency allows for complete suppression of Bcr-Abl-dependent substrate tyrosine phosphorylation at significantly lower dosing concentrations [1].
| Evidence Dimension | Cellular Bcr-Abl inhibition (IC50) |
| Target Compound Data | 1.0 - 2.5 nM |
| Comparator Or Baseline | Imatinib (~35 nM) |
| Quantified Difference | >10-fold higher potency |
| Conditions | Bcr-Abl-dependent R10(-) cell viability and thymidine incorporation assays |
Allows researchers to achieve complete target suppression at low-nanomolar concentrations, minimizing off-target toxicity in imatinib-resistant models.
Unlike PP2, which is highly selective for Src family kinases and lacks Bcr-Abl efficacy, PD173956 effectively inhibits both broad-range Src kinases (Lyn, Fyn) and Bcr-Abl. In complex cellular systems, such as CLEC-2-mediated platelet activation, this dual functionality ensures comprehensive blockade of overlapping signaling nodes where single-target inhibitors leave compensatory pathways active [1].
| Evidence Dimension | Kinase target profile |
| Target Compound Data | Dual Bcr-Abl and broad-range Src family inhibition |
| Comparator Or Baseline | PP2 (Src-selective, lacks Abl inhibition) |
| Quantified Difference | Simultaneous blockade of two major overlapping kinase networks |
| Conditions | Cellular signaling assays (e.g., CLEC-2 platelet activation models) |
Essential for procurement when the experimental model requires simultaneous suppression of Src and Abl kinase networks without the confounding effects of using multiple single-target drugs.
PD173956 exhibits excellent formulation stability in standard laboratory solvents, maintaining robust kinase inhibitory activity in solid-phase 96-well hydrogel assays even in the presence of up to 10% (v/v) DMSO. This superior solvent tolerance prevents the compound precipitation often seen with more lipophilic analogs, ensuring consistent processability in automated screening workflows [1].
| Evidence Dimension | Assay solvent tolerance |
| Target Compound Data | Maintains activity in up to 10% (v/v) DMSO |
| Comparator Or Baseline | Standard kinase inhibitors (often precipitate or lose activity at >1-2% DMSO) |
| Quantified Difference | Significantly higher DMSO tolerance for concentrated stock usage |
| Conditions | Solid-phase 96-well hydrogel Bcr-Abl kinase assays using cell lysates |
Ensures reliable processability and prevents precipitation in automated high-throughput screening workflows requiring concentrated stock solutions.
The structural accessibility of the C-2 aniline substitution site on PD173956 allows for successful conjugation to fluorophores (e.g., Cy5) via polyethylene glycol linkers without destroying its target binding affinity. These PD173956-derived probes successfully penetrate living cells and enable the detection of intracellular target interactions in the nanomolar range via fluorescence correlation spectroscopy [1].
| Evidence Dimension | Probe conjugation viability |
| Target Compound Data | Retains nanomolar intracellular binding affinity post-Cy5 conjugation |
| Comparator Or Baseline | Structurally rigid inhibitors (lose binding affinity upon linker attachment) |
| Quantified Difference | Enables functional fluorescent probe synthesis while maintaining cell permeability |
| Conditions | Single living cell confocal microscopy and fluorescence correlation spectroscopy (FCCS) |
Makes the compound an ideal starting material for chemical biology labs developing custom imaging probes for real-time kinase tracking.
Due to its >10-fold higher potency over imatinib, PD173956 is a critical benchmark compound for evaluating novel therapeutics in cell lines expressing imatinib-resistant Bcr-Abl mutations. It provides a reliable positive control for complete kinase suppression in these advanced disease models[1].
In hemostasis research, PD173956 is utilized to map Syk-dependent signaling pathways. Its broad-range Src family kinase inhibition is required to effectively block CLEC-2 and GPVI-mediated platelet activation, making it superior to narrow-spectrum inhibitors in these complex cellular assays[2].
Thanks to its ability to remain stable and active in up to 10% DMSO, PD173956 is an ideal reference standard for solid-phase hydrogel or microfluidic kinase assays. It ensures consistent processability and reproducible baseline calibration in automated screening environments[3].
The compound's structural adaptability makes it a highly suitable precursor for chemical biology applications. It is frequently procured as a starting material for conjugation with Cy5 or other fluorophores via PEG linkers, enabling real-time, single-cell imaging of kinase interactions [4].